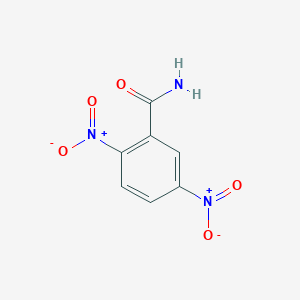

Benzamide, 2,5-dinitro-

説明

Strategic Importance of Nitroaromatic Moieties in Organic Synthesis and Functional Materials

Nitroaromatic compounds, which feature one or more nitro groups (-NO2) attached to an aromatic ring, are of considerable importance in organic synthesis and the development of functional materials. ontosight.ainih.gov The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making these compounds highly reactive and useful as synthetic intermediates. ontosight.aimdpi-res.com They serve as foundational materials for producing a wide array of industrial products, including dyes, pesticides, and pharmaceuticals. ontosight.ainih.gov The versatile reactivity of the nitro group allows for its conversion into other functional groups, making nitroaromatic compounds valuable building blocks in the synthesis of complex molecules. researchgate.netmdpi.com

Evolution of Research Trends in Dinitrobenzamide Compounds

Research into dinitrobenzamide compounds has evolved to explore their potential in various scientific areas. Initially recognized for their energetic properties due to the presence of nitro groups, studies have expanded to investigate their biological activities. cymitquimica.comontosight.ai A significant area of research has been their evaluation as antimycobacterial agents, with some derivatives showing potent activity against Mycobacterium tuberculosis. nih.govnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes in bacteria. nih.gov Furthermore, dinitrobenzamide derivatives have been investigated for their potential as anticancer agents and in other therapeutic areas. acs.org The synthesis of diverse libraries of these compounds allows for the exploration of structure-activity relationships to optimize their desired properties. nih.govdoi.org

Research Scope and Objectives Pertaining to Benzamide (B126), 2,5-Dinitro-

This article focuses exclusively on the chemical compound Benzamide, 2,5-dinitro-. The primary objective is to present a detailed and scientifically accurate overview of this specific molecule. The scope is strictly limited to its chemical properties and synthesis, without venturing into dosage, administration, or safety profiles. The information provided is based on available chemical literature and databases.

Chemical Profile of Benzamide, 2,5-dinitro-

| Property | Value |

| IUPAC Name | 2,5-dinitrobenzamide |

| CAS Number | 2112-28-9 |

| Molecular Formula | C₇H₅N₃O₅ |

| Appearance | Typically a yellow crystalline solid |

This table presents key identifiers and physical properties of Benzamide, 2,5-dinitro-. cymitquimica.com

Synthesis and Reactivity

The synthesis of dinitrobenzamide derivatives often involves the reaction of a corresponding dinitrobenzoic acid with an amine. ontosight.aiontosight.ai For instance, N-substituted 3,5-dinitrobenzamides can be synthesized from 3,5-dinitrobenzoic acid. ontosight.ai The reactivity of Benzamide, 2,5-dinitro- is largely dictated by the two nitro groups and the amide functional group. The nitro groups are electron-withdrawing and can undergo reduction to form amino groups. The presence of these functional groups makes the compound a potential intermediate in the synthesis of other organic molecules. cymitquimica.com

Structure

3D Structure

特性

CAS番号 |

2112-28-9 |

|---|---|

分子式 |

C7H5N3O5 |

分子量 |

211.13 g/mol |

IUPAC名 |

2,5-dinitrobenzamide |

InChI |

InChI=1S/C7H5N3O5/c8-7(11)5-3-4(9(12)13)1-2-6(5)10(14)15/h1-3H,(H2,8,11) |

InChIキー |

CWTFEEDMVMXTDU-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of Benzamide, 2,5 Dinitro

Established Synthetic Pathways for Dinitrobenzamide Scaffolds

The traditional synthesis of dinitrobenzamides, including the 2,5-dinitro isomer, primarily relies on two direct approaches: the nitration of a benzamide (B126) precursor or the amidation of a dinitro-substituted benzoic acid. cymitquimica.com

Nitration Reactions of Benzamide Precursors

The introduction of nitro groups onto a benzamide ring is a classic example of an electrophilic aromatic substitution reaction. Typically, this is achieved using a mixture of concentrated nitric acid and sulfuric acid. smolecule.comprezi.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

For the synthesis of dinitrobenzamides, the reaction conditions are generally harsher than for mononitration, requiring higher temperatures and longer reaction times to facilitate the introduction of a second nitro group. The directing effects of the substituents on the benzene (B151609) ring play a crucial role in the regioselectivity of the nitration. The amide group (-CONH₂) is a meta-director, while nitro groups are also meta-directors. Therefore, the precise substitution pattern depends on the starting material. To obtain 2,5-dinitrobenzamide, one would typically start with a pre-substituted benzamide to direct the nitro groups to the desired positions. cymitquimica.com For instance, starting with 2-aminobenzamide (B116534) and performing a Sandmeyer reaction to introduce a nitro group at the 2-position, followed by a subsequent nitration could be a plausible, albeit multi-step, route.

A general representation of the nitration of benzamide is as follows: C₆H₅CONH₂ + 2 HNO₃ (H₂SO₄) → C₆H₃(NO₂)₂CONH₂ + 2 H₂O

It is important to note that controlling the regioselectivity to specifically yield the 2,5-dinitro isomer can be challenging and may result in a mixture of isomers requiring purification. orgsyn.org

Amidation Reactions for the Formation of the Benzamide Moiety

An alternative and often more regioselective approach is the amidation of a pre-synthesized dinitrobenzoic acid derivative. orientjchem.org This method involves the reaction of 2,5-dinitrobenzoic acid or its more reactive acyl chloride with ammonia (B1221849) or an appropriate amine. ontosight.aiprepchem.com

The conversion of 2,5-dinitrobenzoic acid to its acyl chloride is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,5-dinitrobenzoyl chloride is highly reactive towards nucleophilic attack by ammonia to form 2,5-dinitrobenzamide. semanticscholar.org

Reaction Scheme:

C₆H₃(NO₂)₂COOH + SOCl₂ → C₆H₃(NO₂)₂COCl + SO₂ + HCl

C₆H₃(NO₂)₂COCl + 2 NH₃ → C₆H₃(NO₂)₂CONH₂ + NH₄Cl

Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). orientjchem.orggoogle.com These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. The use of a base, like triethylamine (B128534), is common in these reactions to neutralize the acid formed. rsc.org

A study on the synthesis of N-octyl-3,5-dinitrobenzamide provides a representative procedure where 3,5-dinitrobenzoyl chloride was reacted with n-octylamine in the presence of triethylamine to yield the corresponding amide. nih.gov

Advanced Synthetic Approaches to Benzamide, 2,5-Dinitro- and its Analogues

Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods. For dinitrobenzamides, this includes exploring transition metal-catalyzed reactions and leveraging the principles of nucleophilic aromatic substitution.

Exploration of Transition Metal-Catalyzed C-H Bond Functionalization

Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct introduction of functional groups into organic molecules, avoiding the need for pre-functionalized starting materials. snnu.edu.cn In the context of synthesizing nitroaromatic compounds, this approach offers the potential for high regioselectivity. sioc-journal.cnresearchgate.net

While direct C-H nitration of a simple benzamide to selectively produce the 2,5-dinitro isomer is not yet a well-established method, research in this area is ongoing. sioc-journal.cn These reactions often employ palladium, rhodium, or copper catalysts and a suitable directing group to guide the functionalization to a specific C-H bond. researchgate.netrsc.org For instance, iridium-catalyzed amidation of arenes using acyl azides has been reported, demonstrating the potential of this strategy for forming the amide bond directly on a substituted aromatic ring. acs.org

Challenges in this area include catalyst deactivation by the strongly electron-withdrawing nitro groups and controlling the regioselectivity of the second nitration.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Nitro-Substituted Systems

The presence of two electron-withdrawing nitro groups on the benzene ring makes the aromatic system highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netsemanticscholar.org This strategy can be employed to synthesize dinitrobenzamides by reacting a suitable dinitrobenzene derivative bearing a good leaving group (e.g., a halogen) with an appropriate nucleophile.

For example, a dinitro-substituted halobenzene could react with an amide nucleophile, or a dinitro-substituted benzene with a leaving group could react with a source of ammonia. The general mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. researchgate.net

Research on the reaction of 2,4-dinitrobenzene derivatives with hydrazine (B178648) demonstrates the feasibility of SNAr reactions in these systems. researchgate.net While not directly producing 2,5-dinitrobenzamide, this work underscores the principle that a leaving group on a dinitro-activated ring is readily displaced by a nitrogen nucleophile. scribd.com

Sustainable Synthesis Methodologies for Dinitrobenzamides

The development of sustainable or "green" synthetic methods is a major focus in modern chemistry. kaust.edu.sa For the synthesis of dinitrobenzamides, this can involve several approaches:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions and potentially reduce energy consumption. semanticscholar.org

Catalytic Methods: Developing catalytic systems that are more efficient and can be recycled.

While specific research on the sustainable synthesis of 2,5-dinitrobenzamide is limited, broader studies on green chemistry principles in the synthesis of related compounds are applicable. solubilityofthings.com For example, the use of eco-friendly energy sources has been explored for SNAr reactions to prepare N-(5-amino-2-nitrophenyl)acetamides. semanticscholar.org

Strategic Derivatization of Benzamide, 2,5-Dinitro-

The strategic derivatization of 2,5-dinitrobenzamide allows for the systematic modification of its structure to generate a library of analogues with varied physicochemical and biological properties. These transformations target specific sites on the molecule, enabling a deeper understanding of structure-activity relationships.

N-alkylation and N-acylation reactions of benzamides are fundamental transformations for introducing substituents onto the amide nitrogen. While direct N-alkylation of 2,5-dinitrobenzamide with alkyl halides can be challenging, the acylation of amines with 2,5-dinitrobenzoyl chloride is a common method to produce N-substituted 2,5-dinitrobenzamides.

N-acylation is a widely used method for forming amide bonds and is central to the synthesis of a diverse range of substituted benzamides. fishersci.it The reaction of an amine with an acyl chloride, such as 2,5-dinitrobenzoyl chloride, is a standard approach. For instance, N-tert-butyl-2,5-dinitrobenzamide can be synthesized by treating tert-amyl amine with 2,5-dinitrobenzoyl chloride. google.com This method is versatile and has been employed to create a library of 3,5-dinitrobenzamide (B1662146) derivatives by coupling 3,5-dinitrobenzoyl chloride with a variety of linear and cyclic amines. nih.gov The general reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.it

While direct N-alkylation of primary amides can be complex, methods for the N-alkylation of various heterocyclic and acyclic amides have been developed, often employing a base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. beilstein-journals.orgrsc.orgresearchgate.net For example, N-alkylation of imides and other N-acidic heterocyclic compounds with alkyl halides is effectively accomplished in the presence of a base like potassium carbonate or potassium hydroxide (B78521). organic-chemistry.org Similar principles could be applied to the N-alkylation of 2,5-dinitrobenzamide to introduce a range of alkyl groups.

A summary of representative N-acylation reactions to form N-substituted dinitrobenzamides is presented below:

| Amine | Acyl Chloride | Product | Reference |

| tert-Amyl amine | 2,5-Dinitrobenzoyl chloride | N-tert-amyl-2,5-dinitrobenzamide | google.com |

| Various linear and cyclic amines | 3,5-Dinitrobenzoyl chloride | Various N-substituted-3,5-dinitrobenzamides | nih.gov |

| 3-Chloro-2-methylaniline | 3,5-Dinitrobenzoyl chloride | N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide | sapub.org |

The selective reduction of one of the two nitro groups in 2,5-dinitrobenzamide is a critical transformation that opens up avenues for further functionalization. The resulting aminonitrobenzamide isomers, 2-amino-5-nitrobenzamide (B117972) and 5-amino-2-nitrobenzamide, are valuable intermediates. The regioselectivity of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

The reduction of nitroaromatic compounds can proceed through various intermediates, including nitroso and hydroxylamino derivatives. sciencemadness.org In the context of dinitrobenzamides, achieving selective reduction of one nitro group while the other remains intact is a key synthetic challenge. For example, the reduction of N-tert-butyl-2,5-dinitrobenzamide with hydrazine has been reported to yield N-tert-butyl-2,5-diaminobenzamide, indicating the complete reduction of both nitro groups. google.com

However, selective reduction has been achieved in related dinitrobenzamide systems. In the case of 2,4-dinitrobenzamide (B3032253) mustards, selective reduction of the 2-nitro group is possible using E. coli nitroreductase. nih.gov The reduction of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) can lead to the formation of the 4-hydroxylamino derivative, which is considered the active form of the molecule. nih.gov The selective reduction of specific nitro groups is influenced by the electronic and steric environment of the molecule. For instance, in dinitrobenzamide mustard compound SN 23862, the larger mustard group directs the reduction to the 2-nitro position. researchgate.net A functional nitroreductase from Lactobacillus plantarum has shown selectivity for the reduction of the 4-nitro group in 2,4-dinitrobenzoate (B1224026) to the corresponding hydroxylamine (B1172632). csic.es

The following table summarizes various reduction methods applied to dinitrobenzamide derivatives and the observed selectivity:

| Starting Material | Reducing Agent/System | Product(s) | Selectivity | Reference |

| N-tert-butyl-2,5-dinitrobenzamide | Hydrazine | N-tert-butyl-2,5-diaminobenzamide | Both nitro groups reduced | google.com |

| 2,4-Dinitrobenzamide mustards | E. coli nitroreductase | 2-Hydroxylamino-4-nitrobenzamide mustard | Selective reduction of the 2-nitro group | nih.gov |

| 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) | DT diaphorase | 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide | Selective reduction of the 4-nitro group | nih.gov |

| SN 23862 (dinitrobenzamide mustard) | Nitroreductase | 2-Hydroxylamino derivative | Selective reduction of the 2-nitro group | researchgate.net |

| 2,4-Dinitrobenzoate | Lactobacillus plantarum PnbA reductase | 4-Hydroxylamino-2-nitrobenzoate | Selective reduction of the 4-nitro group | csic.es |

The introduction of heterocyclic and supramolecular recognition units onto the 2,5-dinitrobenzamide framework can lead to molecules with complex three-dimensional structures and novel properties. This can be achieved by attaching pre-formed heterocyclic systems or by constructing them in situ. Furthermore, the inherent hydrogen bonding capabilities of the benzamide group, coupled with the electron-deficient nature of the dinitrophenyl ring, make it an excellent candidate for forming supramolecular assemblies.

A notable example is the synthesis of 3,5-dinitrobenzamide derivatives that incorporate fused heterocyclic moieties such as tetrahydroisoquinoline. nih.gov These complex structures are typically prepared by coupling 3,5-dinitrobenzoyl chloride with an appropriate amine-containing heterocyclic fragment. nih.gov

Examples of heterocyclic and supramolecular derivatization include:

Fused Heterocycles: Synthesis of N-((2-(4-fluorophenyl) and N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)-3,5-dinitrobenzamides. nih.gov

Supramolecular Adducts: Co-crystals of 3,5-dinitrobenzamide with phenazine, 4,4'-bipyridyl, and 3,5-dinitrobenzonitrile. iucr.orgelectronicsandbooks.com

Solvates: Formation of adducts with DMSO and water. researchgate.net

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.orgrug.nlnih.govmdpi.com These reactions are characterized by high atom economy and the ability to generate diverse molecular scaffolds efficiently. nih.govmdpi.com While specific examples of 2,5-dinitrobenzamide being directly used in MCRs are not prevalent in the literature, the functional groups present in its derivatives make it a potential candidate for such transformations.

The Ugi and Passerini reactions are two of the most well-known isocyanide-based MCRs. wikipedia.orgorganic-chemistry.org The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org The Passerini three-component reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. organic-chemistry.orgwikipedia.org

Derivatives of 2,5-dinitrobenzamide could potentially serve as components in MCRs. For example, an amino-functionalized derivative, such as 2-amino-5-nitrobenzamide, could act as the amine component in an Ugi or a related MCR. Similarly, if the benzamide were to be derivatized to contain a carboxylic acid, aldehyde, or isocyanide group, it could participate in these reactions. Recently, it has been shown that phthalimide, a compound structurally related to benzamide, can act as the acid component in a Passerini-type reaction, expanding the scope of accessible molecular structures. nih.gov This suggests that under appropriate conditions, the N-H bond of the benzamide itself might participate in novel MCRs. The application of MCRs to derivatives of 2,5-dinitrobenzamide would provide a rapid and efficient route to libraries of highly complex and structurally diverse molecules. nih.govbeilstein-journals.org

Structural Elucidation and Advanced Spectroscopic Characterization of Benzamide, 2,5 Dinitro

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is indispensable for the detailed characterization of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal specific information about atomic arrangement, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. It operates by measuring the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,5-dinitrobenzamide is expected to show distinct signals for the aromatic protons and the amide (-NH₂) protons. The aromatic region would feature three protons on the benzene (B151609) ring. Due to the strong electron-withdrawing effects of the two nitro groups and the carbonyl group, these protons would be significantly deshielded, appearing at high chemical shifts (downfield). The proton at the C6 position, being ortho to a nitro group, is expected to be the most downfield. The protons at C3 (ortho to the other nitro group) and C4 would also exhibit downfield shifts with specific splitting patterns (multiplicity) arising from spin-spin coupling with their neighbors. The two amide protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For 2,5-dinitrobenzamide, seven distinct signals are anticipated: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons directly attached to the electron-withdrawing nitro groups (C2 and C5) would be significantly deshielded. The remaining carbon signals can be assigned based on their substitution pattern and the electronic effects of the substituents.

Expected ¹H and ¹³C NMR Data for Benzamide (B126), 2,5-dinitro-

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | |||

|---|---|---|---|---|

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Carbon Position | Expected Chemical Shift (δ, ppm) |

| H3 | ~8.8 - 9.0 | Doublet (d) | C1 (-C=O) | ~130 - 135 |

| H4 | ~8.0 - 8.2 | Doublet of doublets (dd) | C2 (-NO₂) | ~148 - 152 |

| H6 | ~8.6 - 8.8 | Doublet (d) | C3 | ~125 - 128 |

| -NH₂ | ~7.5 - 8.5 (broad) | Singlet (s) | C4 | ~128 - 132 |

| C5 (-NO₂) | ~145 - 149 | |||

| C6 | ~120 - 124 | |||

| C=O | ~165 - 170 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For 2,5-dinitrobenzamide, a COSY spectrum would show a cross-peak between the H3 and H4 protons, and another between the H4 and H6 protons, confirming their connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons (C3, C4, and C6) by linking their signals in the ¹H and ¹³C spectra.

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques governed by different selection rules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. Key expected absorptions for 2,5-dinitrobenzamide would include:

N-H stretching: Two distinct bands for the amide -NH₂ group, typically in the 3400-3200 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches appearing above 3000 cm⁻¹.

C=O stretching (Amide I band): A strong, sharp absorption around 1680-1650 cm⁻¹ characteristic of the amide carbonyl group.

N-O stretching: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro groups (-NO₂), typically found near 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.

C=C stretching: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations that cause a change in molecular polarizability. For 2,5-dinitrobenzamide, the symmetric stretching vibrations of the nitro groups and the aromatic ring breathing modes are expected to produce strong Raman signals.

Key Vibrational Frequencies for Benzamide, 2,5-dinitro-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Amide (-NH₂) | 3400 - 3200 | Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | Amide (-C=O) | 1680 - 1650 | Strong |

| N-O Stretch (asymmetric) | Nitro (-NO₂) | 1550 - 1500 | Strong |

| N-O Stretch (symmetric) | Nitro (-NO₂) | 1370 - 1330 | Strong |

| C-N Stretch | Amide | 1420 - 1380 | Medium |

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The structure of 2,5-dinitrobenzamide contains a highly conjugated system involving the benzene ring, the carbonyl group, and the two nitro groups, which acts as a chromophore. This extended conjugation is expected to result in strong absorption bands in the UV region. The spectrum would likely be characterized by π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the carbonyl and nitro groups. The presence of multiple strong electron-withdrawing groups typically shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift).

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

Accurate Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high precision. The molecular formula of Benzamide, 2,5-dinitro- is C₇H₅N₃O₅, corresponding to a monoisotopic mass of approximately 211.023 Da. An HRMS measurement confirming this mass provides strong evidence for the elemental composition of the molecule.

Fragmentation Patterns: In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation to produce a series of smaller, characteristic ions. The fragmentation pattern provides a structural fingerprint. For 2,5-dinitrobenzamide, expected fragmentation pathways would include:

Loss of a nitro group (-NO₂, 46 Da).

Loss of the amino group (-NH₂, 16 Da).

Cleavage of the amide bond, leading to the formation of the 2,5-dinitrobenzoyl cation (m/z 195).

Loss of carbon monoxide (-CO, 28 Da) from the benzoyl fragment.

Expected Mass Spectrometry Data for Benzamide, 2,5-dinitro-

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 211 | [M]⁺ (Molecular Ion) | - |

| 195 | [M - NH₂]⁺ | NH₂ |

| 165 | [M - NO₂]⁺ | NO₂ |

| 149 | [M - NH₂ - CO]⁺ | NH₂, CO |

| 119 | [M - NO₂ - NO₂]⁺ | NO₂, NO₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Solid-State Structural Analysis by X-ray Diffraction

X-ray diffraction (XRD) is a cornerstone technique for the detailed investigation of crystalline solids. It provides unambiguous information about the three-dimensional arrangement of atoms and molecules within a crystal lattice.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a three-dimensional model of the molecule.

For Benzamide, 2,5-dinitro-, an SC-XRD analysis would yield critical data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular connectivity.

Absolute Configuration: For chiral molecules, SC-XRD can determine the absolute stereochemistry. Benzamide, 2,5-dinitro- is achiral, so this aspect is not applicable unless it crystallizes in a chiral space group.

No published single-crystal structure for Benzamide, 2,5-dinitro- could be located in the course of this review. A hypothetical data table is presented below to illustrate the typical parameters obtained from such an analysis.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for Benzamide, 2,5-dinitro-

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₇H₅N₃O₅ |

| Formula Weight | 211.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 9.0 |

| β (°) | 105 |

| Volume (ų) | 779.4 |

| Z (molecules/cell) | 4 |

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It is instrumental in identifying crystalline phases, determining sample purity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure.

A PXRD pattern is a fingerprint of a crystalline solid. The pattern consists of a series of peaks at specific diffraction angles (2θ), with characteristic intensities. For Benzamide, 2,5-dinitro-, a PXRD analysis would be used to:

Identify the compound: By comparing its experimental PXRD pattern to a database.

Assess purity: The presence of unexpected peaks would indicate crystalline impurities.

Study polymorphism: Different polymorphs would produce distinct PXRD patterns.

Specific, experimentally determined powder diffraction data for Benzamide, 2,5-dinitro- is not currently available in standard reference databases.

Conformational Flexibilities, Dihedral Angles, and Steric Hindrance Assessment

The conformation of Benzamide, 2,5-dinitro- is determined by the rotation around several key single bonds. The most significant of these are the C-C bond connecting the amide group to the benzene ring and the C-N bonds of the two nitro groups.

Dihedral Angles: The spatial relationship between the amide group and the aromatic ring is defined by the C-C-C=O dihedral (torsion) angle. Similarly, the orientation of the nitro groups relative to the ring is described by C-C-N-O dihedral angles. In a hypothetical planar conformation, these angles would be close to 0° or 180°.

Conformational Flexibilities: The molecule's flexibility is primarily associated with the rotation of the amide and nitro functional groups.

Steric Hindrance: The presence of the nitro group at the ortho-position (position 2) relative to the amide group introduces significant steric hindrance. This steric clash would likely force the amide group and the ortho-nitro group to rotate out of the plane of the benzene ring to minimize repulsive interactions. This twisting would be a key feature of the molecule's preferred conformation.

A detailed quantitative assessment of these parameters would require data from single-crystal X-ray diffraction or computational modeling.

Advanced Morphological and Thermal Characterization (General)

The physical properties of a chemical compound, such as its dissolution rate and stability, are influenced by its particle morphology and thermal behavior.

Electron Microscopy (SEM, TEM) for Surface and Nanoscale Features

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the micro- and nanoscale features of materials.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography. For Benzamide, 2,5-dinitro-, SEM analysis would reveal the shape (e.g., needles, plates, prisms), size distribution, and surface texture of its crystals.

Transmission Electron Microscopy (TEM): TEM provides even higher resolution images and can reveal internal structural details. It is particularly useful for characterizing nanomaterials.

No SEM or TEM studies detailing the morphology of Benzamide, 2,5-dinitro- have been identified in the literature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Transitions

Thermal analysis techniques are crucial for determining the stability and phase behavior of a compound as a function of temperature. microbiozindia.comctherm.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. universallab.org A TGA curve for Benzamide, 2,5-dinitro- would show the temperature at which it begins to decompose, a critical indicator of its thermal stability. microbiozindia.comuniversallab.org Due to its dinitro-aromatic structure, the compound is expected to undergo energetic decomposition. cymitquimica.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a controlled temperature change. microbiozindia.com A DSC thermogram would reveal important thermal transitions, such as:

Melting Point: An endothermic peak corresponding to the transition from solid to liquid.

Crystallization: An exothermic peak if an amorphous sample crystallizes upon heating.

Decomposition: Typically observed as a sharp, large exothermic event for energetic materials like dinitro compounds.

Specific TGA and DSC data for Benzamide, 2,5-dinitro- are not available in the reviewed literature. A hypothetical data table is provided to illustrate the expected findings.

Table 2: Hypothetical Thermal Analysis Data for Benzamide, 2,5-dinitro-

| Technique | Parameter | Hypothetical Value | Description |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | ~190-210 °C | Endothermic peak |

| DSC | Decomposition Onset (Tₑₓₒ) | >220 °C | Exothermic event |

Computational and Theoretical Investigations of Benzamide, 2,5 Dinitro

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.

For 2,5-dinitrobenzamide, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic positions to find the configuration with the minimum energy on the potential energy surface.

A common approach would involve using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT. This would be paired with a basis set, for instance, 6-311G(d,p), which provides a flexible description of the electron distribution. The results of such a calculation would yield precise bond lengths, bond angles, and dihedral angles for the molecule.

Table 4.1: Hypothetical Optimized Geometrical Parameters for 2,5-Dinitrobenzamide (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C-C (aromatic) | ~1.39 - 1.41 |

| C-N (nitro) | ~1.47 - 1.49 | |

| N=O (nitro) | ~1.21 - 1.23 | |

| C-C (carbonyl) | ~1.50 - 1.52 | |

| C=O (carbonyl) | ~1.22 - 1.24 | |

| C-N (amide) | ~1.35 - 1.37 | |

| Bond Angle (°) | C-C-C (aromatic) | ~118 - 122 |

| O-N-O (nitro) | ~123 - 127 | |

| C-C-N (nitro) | ~117 - 121 | |

| C-C=O (carbonyl) | ~118 - 122 | |

| Dihedral Angle (°) | C-C-N-O (nitro) | Varies (indicates twist of nitro group) |

| C-C-C=O (carbonyl) | Varies (indicates twist of amide group) |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual calculated values would be specific to the optimized geometry of 2,5-dinitrobenzamide.

Analysis of Molecular Orbitals and Frontier Orbital Energies (HOMO-LUMO Gap)

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited electronically. Conversely, a large gap indicates higher kinetic stability and lower chemical reactivity. For 2,5-dinitrobenzamide, the presence of two electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap.

Table 4.2: Hypothetical Frontier Orbital Energies for 2,5-Dinitrobenzamide

| Orbital | Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -3.0 to -4.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are estimated energy ranges based on similar nitroaromatic compounds. Precise values would be obtained from DFT calculations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of 2,5-dinitrobenzamide. These calculations determine the magnetic shielding at each nucleus, which is then converted to a chemical shift value relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Table 4.3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dinitrobenzamide

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | H3 | 8.5 - 8.8 |

| H4 | 7.8 - 8.1 | |

| H6 | 8.9 - 9.2 | |

| NH₂ | 7.5 - 8.0 (broad) | |

| ¹³C | C1 (C=O) | 165 - 170 |

| C2 (C-NO₂) | 148 - 152 | |

| C3 | 125 - 129 | |

| C4 | 128 - 132 | |

| C5 (C-NO₂) | 145 - 149 | |

| C6 | 120 - 124 |

Note: These are estimated chemical shift ranges. The exact values would depend on the specific computational method and solvent model used.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies of 2,5-dinitrobenzamide. These calculated frequencies correspond to the energies of molecular vibrations, such as bond stretching and bending. The predicted spectrum can be compared with experimental IR and Raman spectra to identify characteristic functional groups, like the symmetric and asymmetric stretches of the nitro (NO₂) groups and the carbonyl (C=O) stretch of the amide.

Table 4.4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in 2,5-Dinitrobenzamide

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Asymmetric NO₂ Stretch | Nitro | ~1530 - 1560 |

| Symmetric NO₂ Stretch | Nitro | ~1340 - 1360 |

| C=O Stretch | Amide | ~1680 - 1710 |

| N-H Stretch | Amide | ~3300 - 3500 |

| Aromatic C-H Stretch | Benzene (B151609) Ring | ~3000 - 3100 |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes and intermolecular interactions.

Conformational Ensemble Analysis and Dynamic Behavior

For a molecule like 2,5-dinitrobenzamide, which has rotatable bonds (particularly the C-N bonds of the nitro groups and the C-C bond of the amide group), MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion over nanoseconds or longer, a representative ensemble of thermally accessible conformations can be generated.

This analysis would reveal the preferred orientations of the nitro and amide groups relative to the benzene ring and the energy barriers between different conformations. Understanding the dynamic behavior is crucial as the molecular conformation can significantly influence its properties and interactions with other molecules.

Intermolecular Interactions in Condensed Phases

MD simulations are particularly valuable for studying the behavior of molecules in condensed phases (liquids or solids). For 2,5-dinitrobenzamide, simulations of the crystalline state could elucidate the nature and strength of intermolecular interactions that govern the crystal packing.

These interactions would likely include hydrogen bonding between the amide N-H and the carbonyl C=O or nitro O atoms of neighboring molecules, as well as π-π stacking interactions between the aromatic rings. The simulations would provide a detailed picture of the three-dimensional arrangement of molecules in the crystal lattice and the energies associated with these interactions. This information is critical for understanding the solid-state properties of the compound.

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool for gaining deep mechanistic insights into the behavior of molecules like Benzamide (B126), 2,5-dinitro-. By employing quantum chemical methods, it is possible to explore the potential energy surface (PES) of a reacting system, which maps the energy of the molecule as a function of its atomic coordinates. fiveable.mestackexchange.com This theoretical approach allows for the detailed investigation of chemical transformations, providing information that is often difficult or impossible to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) have become particularly prevalent due to their balance of computational cost and accuracy in studying reaction mechanisms. sumitomo-chem.co.jpmdpi.comresearchgate.net Through these simulations, one can elucidate the step-by-step pathways of reactions, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates.

A primary application of computational chemistry in understanding chemical reactivity is the mapping of reaction pathways and the characterization of transition states. ucsb.edu This process involves identifying the lowest energy path a molecule follows to transform from reactants to products.

Reaction Pathway Mapping: For Benzamide, 2,5-dinitro-, several chemical transformations could be of interest for computational study. Two prominent examples are the hydrolysis of the amide group and the reduction of the nitro groups.

Amide Hydrolysis: The hydrolysis of the amide bond is a fundamental organic reaction. nih.govuregina.ca Computational modeling can map the pathway for both acid-catalyzed and base-catalyzed hydrolysis. dntb.gov.uaacs.org This would involve modeling the approach of a hydronium ion or a hydroxide (B78521) ion, the nucleophilic attack at the carbonyl carbon, the formation of a tetrahedral intermediate, and the eventual cleavage of the carbon-nitrogen bond. researchgate.net The resulting energy profile would reveal whether the mechanism is stepwise or concerted. nih.gov

Nitro Group Reduction: The reduction of aromatic nitro groups is another critical transformation, often proceeding through several intermediates. orientjchem.orgnih.govresearchgate.net Computational studies can delineate the stepwise reduction pathway, which typically involves the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. researchgate.netmdpi.com By mapping these pathways, researchers can understand the thermodynamics and kinetics of each reduction step.

Transition State Characterization: The transition state is a key concept in chemical kinetics, representing the highest energy point along a reaction coordinate. fiveable.mewikipedia.org It is defined computationally as a first-order saddle point on the potential energy surface, having a single imaginary vibrational frequency corresponding to the motion along the reaction path. ucsb.edugithub.io

Using computational algorithms, the precise geometry of the transition state for a given reaction of Benzamide, 2,5-dinitro- can be determined. For instance, in the case of amide hydrolysis, the transition state would feature partially formed and partially broken bonds between the carbonyl carbon, the incoming nucleophile, and the nitrogen atom. Characterizing this structure provides critical information about the bonding changes that occur during the reaction. The calculated energy of this transition state relative to the reactants determines the activation energy (Ea), a crucial parameter for predicting the reaction rate. ucsb.edu

The table below illustrates the type of data that would be generated from a computational investigation into the transition state of a hypothetical hydroxide-mediated hydrolysis of Benzamide, 2,5-dinitro-.

Interactive Table 1: Hypothetical Calculated Properties for the Transition State of Amide Hydrolysis

| Parameter | Description | Illustrative Value |

| Activation Energy (ΔG‡) | The Gibbs free energy barrier for the reaction. | 25.5 kcal/mol |

| C-O Bond Distance (Nucleophile) | The distance of the forming bond between the carbonyl carbon and the oxygen of the attacking hydroxide. | 1.85 Å |

| C-N Bond Distance | The distance of the amide bond that is breaking. | 1.60 Å |

| Imaginary Frequency | The single negative frequency in the vibrational analysis, confirming a true transition state. | -450 cm⁻¹ |

Computational chemistry provides robust methods for predicting the acidity (pKa) and basicity (pKb) of functional groups within a molecule. These predictions are typically based on calculating the Gibbs free energy change (ΔG) for the relevant protonation or deprotonation reaction in a simulated aqueous environment, often using a thermodynamic cycle and a continuum solvation model like the Polarizable Continuum Model (PCM). researchgate.net

Acidity of the Amide Group: The N-H proton of the primary amide in Benzamide, 2,5-dinitro- is weakly acidic. The acidity is significantly influenced by the presence of two strongly electron-withdrawing nitro groups on the benzene ring. These groups pull electron density away from the amide nitrogen, stabilizing the resulting conjugate base (the amidate anion) after deprotonation. Quantum chemical calculations can quantify this effect. By calculating the free energies of the neutral benzamide and its corresponding anion in solution, a theoretical pKa value can be derived. koreascience.krresearchgate.net This value would be expected to be lower (more acidic) than that of unsubstituted benzamide due to the inductive and resonance effects of the nitro groups.

Basicity of the Amide and Nitro Groups: The basicity of a functional group relates to its ability to accept a proton.

Amide Group: The amide group is generally a very weak base. The lone pair on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, making it less available for protonation. Furthermore, the electron-withdrawing nature of the carbonyl group and the two nitro groups further decreases the electron density on the nitrogen, reducing its basicity. nih.gov Computationally, the basicity is assessed by calculating the free energy change for the protonation of the nitrogen or, more favorably, the carbonyl oxygen. The calculated proton affinity provides a measure of its gas-phase basicity, while pKa calculations of the conjugate acid in a solvent model predict its solution-phase basicity.

Nitro Groups: Nitro groups are not considered basic in typical chemical contexts. The oxygen atoms do possess lone pairs, but the strong electron-withdrawing effect of the nitrogen atom (which carries a formal positive charge) and the delocalization of electrons within the group make these lone pairs very poor proton acceptors. Theoretical calculations of the proton affinity of the nitro group oxygens would yield a very low value, confirming their extremely weak basicity.

The following table presents hypothetical, predicted acidity and basicity values for the functional groups in Benzamide, 2,5-dinitro-, as might be determined through computational methods.

Interactive Table 2: Illustrative Predicted Acidity/Basicity of Functional Groups

| Functional Group | Property | Predicted pKa | Rationale |

| Amide (N-H) | Acidity | ~15 | Electron-withdrawing nitro groups stabilize the conjugate base, increasing acidity compared to unsubstituted benzamide (pKa ~17). |

| Amide (C=O) | Basicity (of conjugate acid) | ~ -2.0 | Protonation on the carbonyl oxygen is favored over nitrogen, but the molecule is still a very weak base due to resonance and strong inductive effects. |

| Nitro Groups | Basicity (of conjugate acid) | < -10 | Extremely weak bases due to the high electronegativity and formal positive charge on the nitrogen atom. |

Reactivity Profiles and Reaction Mechanisms of Benzamide, 2,5 Dinitro

Electrophilic and Nucleophilic Reactivity of the Dinitrophenyl Core

The dinitrophenyl core of Benzamide (B126), 2,5-dinitro- is characterized by a significantly reduced electron density, which dictates its reactivity towards both electrophiles and nucleophiles.

Activation Towards Nucleophilic Attack by Nitro Substituents

The most prominent feature of the dinitrophenyl core is its high reactivity towards nucleophiles. Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups, such as the two nitro (-NO₂) groups, reverses this polarity. rsc.orgwikipedia.org These groups pull electron density from the benzene (B151609) ring through both inductive and resonance effects, making the ring electron-deficient and thus susceptible to attack by nucleophiles. This process is known as Nucleophilic Aromatic Substitution (SNAr). rsc.orgnih.gov

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro groups, which stabilizes the intermediate and facilitates the reaction. wikipedia.orgnih.gov

The positions of the nitro groups relative to the site of nucleophilic attack are critical. For maximum stabilization of the negative charge in the Meisenheimer intermediate, the electron-withdrawing groups must be positioned ortho or para to the reaction center. rsc.orgwikipedia.orgnih.gov In Benzamide, 2,5-dinitro-, the C1 carbon (bearing the amide group) is ortho to the nitro group at C2, which strongly activates it. However, the nitro group at C5 is meta to C1, and therefore offers no resonance stabilization for an attack at this position.

Substituent Effects on Reaction Kinetics

The kinetics of nucleophilic aromatic substitution are heavily influenced by the nature and position of substituents on the aromatic ring. The rate of reaction is accelerated by the presence of a greater number of electron-withdrawing groups. rsc.org

The general mechanism for SNAr involves two steps:

Addition of the nucleophile: This is typically the rate-determining step and leads to the formation of the Meisenheimer complex.

Elimination of the leaving group: This step is usually fast as it restores the aromaticity of the ring.

The effect of substituents on the reaction rate can be quantified and correlated using relationships like the Hammett equation. Electron-withdrawing groups increase the electrophilicity of the aromatic ring, accelerating the initial nucleophilic attack. oup.com For instance, the rate of nucleophilic substitution increases dramatically with the number of nitro groups on the ring, as shown in the table below which illustrates the relative rates for a typical SNAr reaction.

| Compound | Relative Rate of Reaction with Piperidine |

|---|---|

| Chlorobenzene | ~0 |

| 1-Chloro-4-nitrobenzene | 7 x 106 |

| 1-Chloro-2,4-dinitrobenzene | 2.4 x 1010 |

| 1-Chloro-2,4,6-trinitrobenzene (Picryl chloride) | Too fast to measure |

This table provides illustrative data for chlorobenzene derivatives to show the activating effect of nitro groups on nucleophilic aromatic substitution rates.

Conversely, the dinitrophenyl core of Benzamide, 2,5-dinitro- is strongly deactivated towards electrophilic aromatic substitution. The electron-withdrawing nitro groups make the ring a very poor nucleophile, rendering reactions like nitration, halogenation, or Friedel-Crafts alkylation extremely difficult. libretexts.org

Chemistry of the Amide Functional Group

The amide functional group (-CONH₂) in Benzamide, 2,5-dinitro- also exhibits reactivity that is modulated by the strongly electron-withdrawing nature of the dinitrophenyl ring.

Hydrolysis Reaction Mechanisms in Acidic and Basic Media

Amide hydrolysis, which cleaves the amide bond to form a carboxylic acid and ammonia (B1221849) (or an amine), can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.comresearchgate.net A tetrahedral intermediate is formed, followed by proton transfer and elimination of ammonia (which is protonated to ammonium under the acidic conditions) to yield the carboxylic acid. masterorganicchemistry.com The powerful electron-withdrawing effect of the two nitro groups on the aromatic ring is expected to further increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of the nucleophilic attack step compared to unsubstituted benzamide.

Basic Hydrolysis: In basic media, a hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the amide. libretexts.org This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the amide anion (⁻NH₂), which is a very strong base. This anion immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia. The reaction is effectively irreversible due to this final acid-base step. libretexts.org

The general rate of hydrolysis follows the order: Rate = k_A[H⁺] + k_N + k_B[OH⁻] Where k_A, k_N, and k_B are the rate constants for the acid-catalyzed, neutral, and base-catalyzed reactions, respectively. viu.ca

Derivatives Formation via Amide Transformations

The amide group can be converted into other functional groups. The electron-deficient nature of the attached ring can influence the conditions required for these transformations.

Dehydration to Nitriles: Primary amides can be dehydrated to form nitriles using strong dehydrating agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). The reaction involves the conversion of the amide oxygen into a better leaving group, followed by elimination.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, using a strong base like sodium hydroxide and bromine or chlorine. The reaction proceeds through an isocyanate intermediate. The presence of the electron-withdrawing dinitrophenyl group would likely affect the stability of the intermediates in this multi-step rearrangement.

Redox Chemistry of the Nitro Groups in Benzamide, 2,5-Dinitro-

The nitro groups are highly susceptible to reduction, and their redox chemistry is a key aspect of the molecule's reactivity. The reduction of aromatic nitro compounds can yield a variety of products depending on the reducing agent and reaction conditions. wikipedia.org

The reduction process occurs in a stepwise manner, with each step involving the transfer of two electrons and two protons: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

A wide array of reducing agents can be employed, including:

Catalytic Hydrogenation: Using catalysts like Palladium (Pd), Platinum (Pt), or Raney Nickel with hydrogen gas (H₂) is a common and effective method for reducing nitro groups to amines. wikipedia.org

Metals in Acid: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid (like HCl) are classic methods for this transformation. wikipedia.org

Sulfide Reagents: A particularly important reaction for dinitro compounds is selective reduction. Reagents like sodium sulfide (Na₂S), ammonium hydrosulfide (NH₄HS), or sodium polysulfide (Na₂Sₓ) can selectively reduce one nitro group while leaving the other intact. This is known as the Zinin reduction . stackexchange.comspcmc.ac.in The selectivity often depends on steric hindrance and the electronic environment; typically, the least hindered nitro group is reduced preferentially. stackexchange.comechemi.com In the case of a substituted dinitrobenzene, a nitro group ortho to another substituent may be preferentially reduced. stackexchange.com

The ability to selectively reduce one of the two nitro groups in Benzamide, 2,5-dinitro- opens pathways to synthesize various aminonitrobenzamide derivatives, which are valuable synthetic intermediates.

Controlled Reduction Pathways to Amines and Other Intermediates

The reduction of the two nitro groups on Benzamide, 2,5-dinitro- can be controlled to selectively yield monoamino or diamino products. The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates. oup.com The choice of reducing agent and reaction conditions determines the final product. echemi.comsciencemadness.org

Chemical Reduction Methods:

Selective reduction of one nitro group in a polynitro aromatic compound is a common challenge in organic synthesis. The Zinin reduction, which utilizes reagents like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), is a classical method known for its ability to selectively reduce one nitro group in dinitro compounds. echemi.comwikipedia.orgchempedia.info For Benzamide, 2,5-dinitro-, the outcome of the reduction is influenced by steric and electronic factors. The nitro group at the C-2 position is sterically hindered by the adjacent amide group, suggesting that reduction is more likely to occur at the C-5 position.

Commonly employed methods for the reduction of nitroarenes include catalytic hydrogenation and the use of metal-based reducing agents.

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂, ammonium formate) can reduce nitro groups to amines. nih.gov Achieving selectivity with these powerful reagents can be difficult, often leading to the reduction of both nitro groups to form 2,5-diaminobenzamide (B14656821).

Metal/Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of an acid (like HCl) are effective for nitro group reduction. researchgate.net

Selective Reagents: Sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), and tin(II) chloride (SnCl₂) are known to offer greater selectivity. echemi.comresearchgate.net These reagents are milder and can often be used to reduce one nitro group preferentially, particularly the one that is less sterically hindered or more electronically activated. The reaction with sulfide ions likely proceeds through the formation of nitroso and hydroxylamine intermediates before yielding the final amine. wikipedia.org

| Reagent/Method | Primary Product(s) | Selectivity Notes |

|---|---|---|

| Sodium Sulfide (Na₂S) / Ammonium Sulfide ((NH₄)₂S) (Zinin Reduction) | 5-Amino-2-nitrobenzamide | Highly selective for one nitro group; typically reduces the less sterically hindered group. echemi.comsciencemadness.org |

| Catalytic Hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Ni) | 2,5-Diaminobenzamide | Generally non-selective under standard conditions, reducing both nitro groups. nih.govrsc.org |

| Tin(II) Chloride (SnCl₂) in Acid | 5-Amino-2-nitrobenzamide or 2,5-Diaminobenzamide | Can be selective depending on stoichiometry and conditions. researchgate.net |

| Iron (Fe) in Acetic Acid | 2,5-Diaminobenzamide | Typically reduces both nitro groups. google.com |

| Bacterial Nitroreductases (e.g., NfsB) | 2-Hydroxylamino-5-nitrobenzamide and/or 5-Hydroxylamino-2-nitrobenzamide | Enzymatic reduction often stops at the hydroxylamine stage, which is a key intermediate. oup.com |

Enzymatic Reduction Pathways:

In biological systems, dinitrobenzamide derivatives can be selectively reduced by enzymes known as nitroreductases. oup.com For instance, the Escherichia coli nitroreductase NfsB can convert dinitrobenzamide-based prodrugs into cytotoxic agents. oup.com This enzymatic reaction is a controlled two-electron reduction that converts a nitro group (NO₂) into a nitroso (NO) group, and then into a hydroxylamino (NHOH) group. oup.comnih.gov This hydroxylamino intermediate is often the final product of the enzymatic reaction and is a key species in the mechanism of action for certain therapeutic agents. oup.com

Susceptibility to Oxidative Processes

Benzamide, 2,5-dinitro- is exceptionally resistant to oxidative processes. The aromatic ring is severely electron-deficient due to the strong electron-withdrawing effects of the two nitro groups and the benzamide functionality. This deactivation makes the ring highly insusceptible to attack by electrophilic oxidizing agents.

Reactions with powerful oxidizing agents under harsh conditions (e.g., high temperature and pressure) would likely lead to the complete degradation and mineralization of the molecule rather than a controlled chemical transformation. The stability of the aromatic core under oxidative stress is a characteristic feature of polynitrated benzene derivatives.

Role of Benzamide, 2,5-Dinitro- in Catalytic Reactions

Benzamide, 2,5-dinitro- and its structural analogs primarily function as substrates in catalytic reactions, particularly those mediated by enzymes. Their role is central to the mechanisms of certain anticancer and antimicrobial agents.

Role as an Enzyme Substrate and Prodrug Activator:

The dinitrobenzamide scaffold is a key component of prodrugs designed for activation by specific enzymes. In Gene-Directed Enzyme Prodrug Therapy (GDEPT), a gene for a non-human enzyme, such as a bacterial nitroreductase, is delivered to tumor cells. This enzyme can then activate a systemically administered, non-toxic prodrug into a potent cytotoxic agent specifically within the tumor. Derivatives of dinitrobenzamide, such as 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954), are activated by nitroreductase-catalyzed reduction of the nitro group to a hydroxylamine, which is a powerful DNA alkylating agent. oup.comnih.gov

Role as an Enzyme Inhibitor:

Dinitrobenzamide derivatives also function as mechanism-based enzyme inhibitors. nih.gov The enzyme Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), which is essential for the survival of Mycobacterium tuberculosis, is a key target for novel anti-tuberculosis drugs. Nitroaromatic compounds, including dinitrobenzamides, act as suicide inhibitors of DprE1. nih.gov

The catalytic cycle involves the enzyme's flavin cofactor reducing one of the nitro groups on the benzamide inhibitor to a reactive nitroso species. nih.gov This enzymatically generated intermediate then forms an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1, permanently inactivating the enzyme and leading to bacterial cell death. nih.gov This represents a case where the dinitrobenzamide derivative is a substrate for the initial catalytic step (reduction) that leads directly to irreversible inhibition.

| Catalytic System | Role of Dinitrobenzamide Derivative | Mechanism | Application |

|---|---|---|---|

| Bacterial Nitroreductase (e.g., E. coli NfsB) | Prodrug Substrate | The enzyme catalyzes the reduction of a nitro group to a cytotoxic hydroxylamine. oup.com | Anticancer Therapy (GDEPT) |

| Mycobacterium tuberculosis DprE1 | Mechanism-Based Inhibitor (Suicide Substrate) | The enzyme catalytically reduces a nitro group to a nitroso intermediate, which then covalently binds to and inactivates the enzyme. nih.gov | Antitubercular Drug Development |

Supramolecular Chemistry and Crystal Engineering of Benzamide, 2,5 Dinitro Derivatives

Comprehensive Analysis of Hydrogen Bonding Networks in Solid and Solution States

While no crystal structure for Benzamide (B126), 2,5-dinitro- is publicly deposited, analysis of related structures, such as N-(2-Hydroxyethyl)-3,5-dinitrobenzamide, reveals the presence of both intramolecular and intermolecular hydrogen bonds. nih.gov In this derivative, N—H⋯O and O—H⋯O interactions are crucial to the packing structure. nih.gov It is plausible that Benzamide, 2,5-dinitro- would also form strong intermolecular N—H⋯O hydrogen bonds, potentially linking the amide N-H donors to the oxygen atoms of the nitro groups or the carbonyl oxygen of a neighboring molecule. The presence of two nitro groups offers multiple acceptor sites, which could lead to more complex hydrogen-bonding patterns beyond the simple amide homodimer.

Without experimental data, any description of its hydrogen bonding in solution remains speculative. The amide protons would be capable of acting as hydrogen bond donors to solvent molecules that are hydrogen bond acceptors, while the carbonyl oxygen and nitro groups would act as acceptors.

Exploration of π-π Stacking Interactions in Crystalline Architectures

Detailed information regarding π-π stacking interactions specifically within the crystalline architecture of Benzamide, 2,5-dinitro- is absent from the scientific literature. However, the presence of an aromatic ring substituted with electron-withdrawing nitro groups suggests that π-π stacking interactions are likely to play a role in its crystal packing. Aromatic stacking is a significant noncovalent interaction that contributes to the stabilization of organized structures in many organic molecules.

In related dinitro-aromatic compounds, π-π interactions are frequently observed. The electron-deficient nature of the dinitro-substituted benzene (B151609) ring would make it a good candidate for forming π-π stacks, possibly with itself in a parallel-displaced or antiparallel arrangement to minimize electrostatic repulsion. These interactions are influenced by the electronic nature of the aromatic rings and their substituents.

Design and Characterization of Co-crystals and Molecular Inclusion Complexes

There are no published studies on the design, synthesis, or characterization of co-crystals involving Benzamide, 2,5-dinitro-. The field of crystal engineering often utilizes co-crystallization to modify the physicochemical properties of active pharmaceutical ingredients or other functional materials. The hydrogen bond donor and acceptor sites on Benzamide, 2,5-dinitro- (the amide group and the nitro groups) would make it a viable candidate for co-crystal formation with various coformers, such as carboxylic acids or other amides. Studies on related molecules, like the cocrystals of ethenzamide with 3,5-dinitrobenzoic acid, demonstrate the formation of robust hydrogen-bonded motifs between an amide and a dinitro-substituted acid. researchgate.net

Similarly, there is no available research on molecular inclusion complexes formed by Benzamide, 2,5-dinitro-. Inclusion complexes involve a "host" molecule with a cavity encapsulating a "guest" molecule. Common hosts include cyclodextrins and cucurbiturils. The formation of such complexes depends on size and shape compatibility as well as intermolecular interactions between the host and guest.

Host-Guest Interactions and Complexation with Macrocyclic Ligands (e.g., Crown Ethers)

No literature exists describing the host-guest interactions of Benzamide, 2,5-dinitro- with macrocyclic ligands like crown ethers. Host-guest chemistry is a significant area of supramolecular chemistry where a host molecule binds a guest molecule in a specific manner. wikipedia.org This type of complexation is driven by non-covalent interactions such as hydrogen bonding, ion-dipole interactions, and hydrophobic effects. While the fundamental principles of host-guest chemistry are well-established, their specific application to Benzamide, 2,5-dinitro- has not been explored in published research.

Directed Self-Assembly and Formation of Ordered Supramolecular Structures

The directed self-assembly of Benzamide, 2,5-dinitro- into ordered supramolecular structures is another area lacking specific research. Self-assembly is the spontaneous organization of molecules into ordered arrangements, driven by non-covalent interactions. The interplay of hydrogen bonding and potential π-π stacking in Benzamide, 2,5-dinitro- could theoretically lead to the formation of various supramolecular architectures, such as tapes, sheets, or other higher-order structures. However, without experimental evidence, the nature and characteristics of any such self-assembled structures remain unknown.

Advanced Research Applications of Benzamide, 2,5 Dinitro Excluding Clinical/therapeutic

Utility as Reagents and Intermediates in Organic Synthesis

The presence of multiple reactive sites renders Benzamide (B126), 2,5-dinitro- a valuable intermediate in the synthesis of more complex molecules. The nitro groups can be readily reduced to amino groups, and the amide functionality can undergo various transformations, making it a flexible building block for a range of specialty chemicals.

The transformation of Benzamide, 2,5-dinitro- into its diamino derivative, 2,5-diaminobenzamide (B14656821), is a key step that unlocks its potential as a precursor for various specialty chemicals. This reduction is typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride in the presence of hydrochloric acid. The resulting 2,5-diaminobenzamide is a stable diamine that can serve as a starting material for the synthesis of a variety of compounds, including azo dyes and heterocyclic structures.

Azo Dyes: Azo dyes, characterized by the presence of the azo group (-N=N-), represent a large and important class of synthetic colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. nih.gov In the case of 2,5-diaminobenzamide, both primary amino groups can be diazotized to form a bis-diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols and anilines, to produce a range of bis-azo dyes. The specific color of the resulting dye is dependent on the nature of the coupling component and the extended conjugation of the final molecule. nih.gov

Table 1: Potential Azo Dyes Derived from 2,5-Diaminobenzamide

| Coupling Component | Resulting Azo Dye Structure (General Representation) | Potential Color Range |

|---|---|---|

| Phenol | A bis-azo dye with hydroxyl-substituted aromatic rings | Yellow to Orange |

| N,N-Dimethylaniline | A bis-azo dye with dimethylamino-substituted aromatic rings | Red to Violet |

This table is illustrative and shows the potential for creating a variety of azo dyes from 2,5-diaminobenzamide. The exact color and properties would need to be determined experimentally.

Heterocyclic Compounds: The vicinal arrangement of the amino groups in 2,5-diaminobenzamide makes it a suitable precursor for the synthesis of various heterocyclic compounds. For instance, condensation reactions with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) derivatives. These heterocyclic systems are important scaffolds in medicinal chemistry and materials science.

While direct studies on Benzamide, 2,5-dinitro- as a chiral solvating agent are not extensively documented, its structural analogue, 3,5-dinitrobenzamide (B1662146), is a well-established core structure for a class of chiral solvating agents used in nuclear magnetic resonance (NMR) spectroscopy for the determination of enantiomeric excess. The underlying principle of these agents lies in their ability to form transient diastereomeric complexes with enantiomeric analytes, leading to distinguishable signals in the NMR spectrum.

The efficacy of dinitrobenzamide-based chiral solvating agents stems from a combination of non-covalent interactions:

π-π Stacking: The electron-deficient aromatic ring of the dinitrobenzamide moiety can engage in π-π stacking interactions with the aromatic rings of the analyte.

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitro groups can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar functional groups contribute to dipole-dipole interactions that help in the formation and stabilization of the diastereomeric complexes.

By attaching a chiral auxiliary to the amide nitrogen of a dinitrobenzoyl chloride, a chiral solvating agent is created. When this agent is added to a solution of a racemic analyte, it forms diastereomeric complexes with both enantiomers. The different spatial arrangements of these complexes result in a variation in the chemical shifts of certain protons in the analyte, allowing for their quantification by NMR. Given the structural similarity, it is highly probable that chiral derivatives of Benzamide, 2,5-dinitro- could also function as effective chiral solvating agents.

Applications in Materials Science

The rigid and functionalizable structure of Benzamide, 2,5-dinitro- makes it an interesting candidate for the development of novel materials with tailored properties. Its derivatives can be incorporated into polymers, coatings, and other advanced materials to impart specific functionalities.

The diamino derivative of Benzamide, 2,5-dinitro-, i.e., 2,5-diaminobenzamide, can be utilized as a monomer in the synthesis of high-performance polymers such as polyamides. Polyamides are a class of polymers characterized by the presence of amide linkages in the polymer backbone. They are known for their excellent mechanical properties, thermal stability, and chemical resistance.

The polycondensation of 2,5-diaminobenzamide with a dicarboxylic acid or its derivative (e.g., a diacyl chloride) would lead to the formation of a polyamide with a unique structure. The presence of the benzamide side group could influence the polymer's properties, such as its solubility, thermal behavior, and mechanical strength.

General Scheme for Polyamide Synthesis:

n H₂N-(C₆H₃(CONH₂))-NH₂ + n ClOC-R-COCl → [-HN-(C₆H₃(CONH₂))-NH-CO-R-CO-]n + 2n HCl (2,5-diaminobenzamide) + (Diacyl chloride) → (Polyamide)

In the realm of functional coatings, derivatives of Benzamide, 2,5-dinitro- could be incorporated as additives or as part of the binder matrix to enhance specific properties. For instance, the nitro groups could be utilized for cross-linking reactions to improve the durability and chemical resistance of the coating. Furthermore, the aromatic structure could contribute to improved thermal stability and UV resistance.

Organic compounds with electron-donating and electron-withdrawing groups are of great interest in the field of optoelectronics due to their potential for charge-transfer interactions and non-linear optical properties. Benzamide, 2,5-dinitro- possesses two strong electron-withdrawing nitro groups. While the amide group is generally considered weakly electron-donating, its properties can be modulated through chemical modification.

By reducing one of the nitro groups to an amino group, a donor-acceptor system can be created within the same molecule (2-amino-5-nitrobenzamide). Such intramolecular charge-transfer compounds often exhibit interesting photophysical properties, including fluorescence and solvatochromism. These properties are crucial for applications in organic light-emitting diodes (OLEDs), sensors, and non-linear optics.

Table 2: Potential Optoelectronic Properties of Benzamide, 2,5-dinitro- Derivatives

| Derivative | Potential Application | Rationale |

|---|---|---|